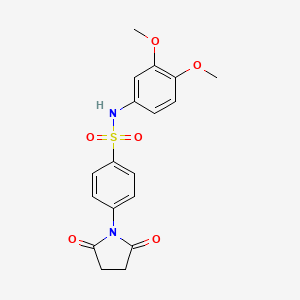
N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
Overview
Description
N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H18N2O6S and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a synthetic compound belonging to the sulfonamide class, known for its diverse applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- Molecular Formula : C18H18N2O6S
- Molecular Weight : 390.4 g/mol
- Purity : Typically >95% .
The precise mechanism of action for this compound remains largely unexplored. However, its structural similarity to other diaryltetrahydroquinolin derivatives suggests potential interactions with various biological targets.
Target Identification
Current research does not clearly outline the primary biological targets of this compound. Further studies are needed to elucidate specific receptors or enzymes that may be influenced by its action.
Cardiovascular Effects
Research has shown that some sulfonamide derivatives can alter perfusion pressure and coronary resistance:
- In an experimental setup using isolated rat hearts, compounds similar to this compound were tested for their effects on perfusion pressure. Results indicated that these compounds could decrease perfusion pressure over time .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) | Observations |
|---|---|---|---|
| I | Control | - | Baseline perfusion pressure |
| II | Benzenesulfonamide | 0.001 | Decreased perfusion pressure |
| III | Compound 2 (2,5-Dichloro) | 0.001 | Notable decrease in coronary resistance |
| IV | Compound 3 (Hydrazinocarbonyl) | 0.001 | Moderate effect on perfusion |
| V | Compound 4 (2-Aminoethyl) | 0.001 | Significant decrease in perfusion pressure |
| VI | Compound 5 (Nitrophenyl Ureido) | 0.001 | Minimal impact observed |
These findings underscore the potential of sulfonamide derivatives to influence cardiovascular dynamics significantly.
Biochemical Pathways
The biochemical pathways affected by this compound are not well characterized. However, given its structural features and the known activities of related compounds, it may interact with:
- Calcium channels,
- Enzymatic pathways involved in inflammation,
- Bacterial biosynthesis pathways.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-25-15-8-3-12(11-16(15)26-2)19-27(23,24)14-6-4-13(5-7-14)20-17(21)9-10-18(20)22/h3-8,11,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIIENMDMVPAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















